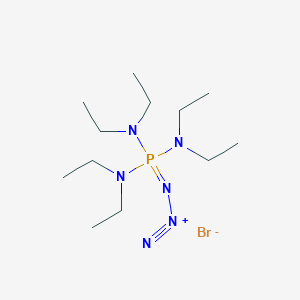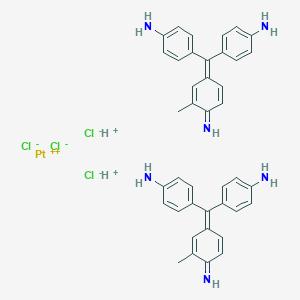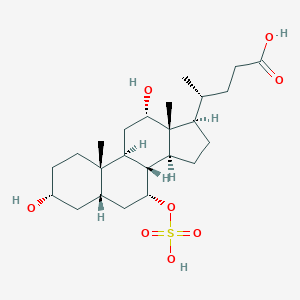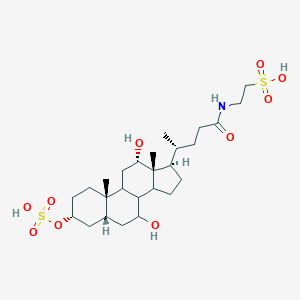
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride, also known as A-84543, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the pyridinecarboxamide family and has shown promise in several areas of research. In
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and have been implicated in several physiological processes, including pain management and inflammation. By acting as a selective agonist of CB2 receptors, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be able to modulate these physiological processes and reduce pain and inflammation.
Biochemische Und Physiologische Effekte
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to have several biochemical and physiological effects. In animal models, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce pain sensitivity and inflammation. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are believed to be mediated through the activation of CB2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its selectivity for CB2 receptors. This selectivity allows researchers to study the effects of CB2 receptor activation without interfering with other physiological processes. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to be effective in reducing pain sensitivity and inflammation in animal models, making it a useful tool for studying these processes.
One limitation of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its limited availability. N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not widely available and can be difficult to synthesize. Additionally, the effects of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be species-specific, meaning that results obtained in animal models may not translate to humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. One area of research is the development of more efficient synthesis methods for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. This would make the compound more widely available and facilitate further research.
Another area of research is the exploration of the potential therapeutic uses of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise in the treatment of pain and addiction in animal models, further research is needed to determine its efficacy in humans.
Finally, research is needed to further elucidate the mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While it is believed to act as a selective agonist of CB2 receptors, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective therapies for pain and inflammation.
Synthesemethoden
The synthesis method for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the desired product, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide. This product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in several scientific research applications. One area of research where N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise is in the field of pain management. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has analgesic properties and can reduce pain sensitivity in animal models. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in the treatment of addiction. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride can reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
CAS-Nummer |
136831-51-1 |
|---|---|
Produktname |
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride |
Molekularformel |
C8H11ClIN3O |
Molekulargewicht |
327.55 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-5-iodopyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H10IN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
InChI-Schlüssel |
SKKPLCGKYCICPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
Kanonische SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
Synonyme |
N-(2-aminoethyl)-5-iodo-2-pyridinecarboxamide Ro 43-0463 Ro-43-0463 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


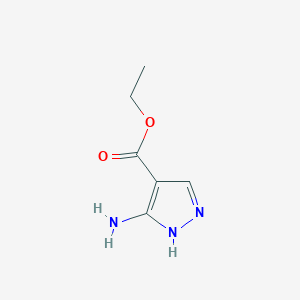

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
